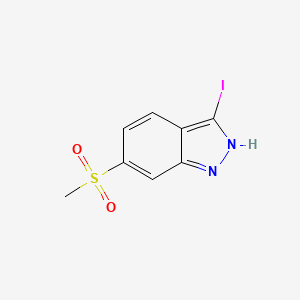

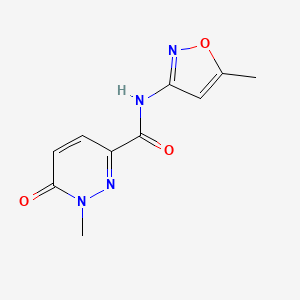

![molecular formula C8H12N4O2 B2373433 3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one CAS No. 1250231-63-0](/img/structure/B2373433.png)

3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one” is a heterocyclic compound . Pyrazoles, which are a type of heterocyclic compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are known for their confirmed biological as well as pharmacological activities .

Molecular Structure Analysis

Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “this compound” is not provided in the available resources.Applications De Recherche Scientifique

Antimicrobial and Anticancer Agents

- Antimicrobial and Anticancer Activity : Research has demonstrated that pyrazole derivatives, closely related to the compound , show promising antimicrobial and anticancer activities. Some of these compounds have exhibited higher anticancer activity than the reference drug doxorubicin and have good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Heterocyclic Chemistry

- Synthesis of Heterocyclic Compounds : The compound is integral in synthesizing various heterocyclic structures. For instance, the synthesis of pyrazolo[4,3-d]-pyrimidine derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents involve similar compounds (Rahmouni et al., 2016).

- Functionalized Pyrazoles : It plays a role in the preparation of functionalized pyrazoles, contributing to organic synthesis research and potential medicinal applications (Papernaya et al., 2015).

Antitubercular Studies

- Antitubercular Activity : Compounds synthesized using similar structures have been evaluated for antitubercular activity, showing promise in the treatment of tuberculosis. In silico and in vitro studies have identified active agents against mycobacterium tuberculosis (Vavaiya et al., 2022).

Biological Evaluation

- Enzymatic Activity : Some derivatives have shown significant effects in increasing the reactivity of enzymes like cellobiase, indicating potential for biochemical applications (Abd & Awas, 2008).

Synthesis of Novel Heterocycles

- Creation of New Heterocycles : The compound is used in synthesizing new heterocyclic compounds, which have potential applications in developing new pharmaceuticals and understanding complex chemical processes (Fedotov et al., 2022).

Oxazolidin-2-one Derivatives

- Construction of Oxazolidin-2-one Ring : The oxazolidin-2-one ring, a part of the compound's structure, is significant in synthetic organic chemistry. It's used in asymmetric synthesis and as protective groups for aminoalcohol systems, demonstrating the compound's versatility in organic synthesis (Zappia et al., 2007).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been found to interact with a variety of biological targets .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Related compounds have been shown to exert a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

3-[2-(4-aminopyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-7-5-10-12(6-7)2-1-11-3-4-14-8(11)13/h5-6H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYASWPJJLLEXFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCN2C=C(C=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2373354.png)

![5-[(Phenylsulfonyl)amino]pentanoic acid](/img/structure/B2373355.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2373365.png)

![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2373366.png)

![2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide](/img/structure/B2373371.png)